HPA-IN-1 vs. HPA-IN-2: Potency Comparison on Human Pancreatic α-Amylase
HPA-IN-1 inhibits human pancreatic α-amylase (HPA) with an IC50 of 12.0 μM, whereas its closest commercial analog HPA-IN-2 (Compound 2a-1) achieves an IC50 of 8.2 μM under comparable conditions . Although HPA-IN-2 is marginally more potent on HPA, HPA-IN-1 offers a different selectivity profile that may be advantageous in dual-enzyme assay systems.
| Evidence Dimension | Inhibitory potency (IC50) against human pancreatic α-amylase |
|---|---|
| Target Compound Data | IC50 = 12.0 μM (HPA-IN-1) |
| Comparator Or Baseline | IC50 = 8.2 μM (HPA-IN-2, Compound 2a-1) |
| Quantified Difference | HPA-IN-2 is 1.46-fold more potent; HPA-IN-1 is 32% less potent on HPA |
| Conditions | In vitro enzymatic assay; compound source: commercial vendor datasheets; exact assay conditions not publicly specified |
Why This Matters
For researchers requiring maximal HPA inhibition, HPA-IN-2 may be preferred, but HPA-IN-1 provides an alternative chemotype for structure-activity relationship (SAR) studies where differential scaffold effects are being investigated.
